molecular formula C26H20ClN3O2S2 B2678593 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1114636-40-6

2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide

Número de catálogo: B2678593
Número CAS: 1114636-40-6
Peso molecular: 506.04
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Thiazoloquinazoline Chemistry

The foundational work of Griess in 1869 established quinazoline chemistry through the reaction of cyanogens with anthranilic acid, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline. Subsequent refinements by Bischler, Lang, and Gabriel in the early 20th century enabled systematic access to quinazoline derivatives, with Gabriel's 1903 synthesis of unsubstituted quinazoline marking a pivotal advancement. The integration of thiazole motifs emerged later, driven by the recognition of enhanced bioactivity profiles in hybrid systems. Microwave-assisted synthetic protocols, such as those developed for thiazolo[2,3-b]quinazolinones under acid catalysis, exemplify modern innovations enabling efficient construction of complex polycyclic architectures.

Key historical milestones include:

  • 1869: Griess synthesizes first quinazoline derivative
  • 1903: Gabriel develops practical quinazoline synthesis
  • 2016: Microwave-mediated multicomponent reactions enable thiazoloquinazolinone diversification

Classification and Nomenclature of Thiazoloquinazolinone Systems

Thiazoloquinazolinones are classified through a dual-axis system accounting for both annelation patterns and substitution positions:

Classification Parameter Categories Example
Ring Fusion Position [3,4-a], [5,4-f], [2,3-b] Thiazolo[3,4-a]quinazolinone
Oxo/Thioxo Substitution 1-oxo, 1-thioxo, 5-oxo 1-thioxo-5-oxo derivatives
Benzannulation Pattern Linear vs angular fusion Angular fused systems

The target compound, 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide, derives its systematic name from:

  • Thiazolo[3,4-a]quinazolinone core (IUPAC Rule B-4.3)
  • 1-thioxo and 5-oxo substituents (position 1 and 5)
  • N-ethyl-N-phenylacetamide at position 2
  • 3-chlorophenyl group at position 3

Position of Target Compound within Broader Thiazoloquinazolinone Family

Structural analysis reveals three distinctive features of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide:

  • Ring Fusion Geometry : The [3,4-a] annelation creates a planar, conjugated π-system that enhances intermolecular stacking interactions compared to [5,4-f] fused analogs.
  • Substituent Synergy : Combination of 3-chlorophenyl (electron-withdrawing) and N-ethyl-N-phenylacetamide (bulky hydrophobic) groups creates dual polarity regions.
  • Redox-Active Core : The 1-thioxo-5-oxo configuration enables tautomeric interconversion, potentially influencing receptor binding kinetics.

Comparative analysis with prototypical thiazoloquinazolinones demonstrates enhanced structural complexity through:

  • Quaternary carbon at position 4
  • Bifunctional acetamide sidechain
  • Halogenated aryl substitution

Significance in Medicinal Chemistry Research

Thiazoloquinazolinones exhibit broad therapeutic potential through three primary mechanisms:

1. Kinase Inhibition : The planar aromatic system competes with ATP for binding in kinase catalytic pockets. Derivatives bearing N-phenylacetamide groups show nanomolar inhibition of DYRK1A/1B kinases (IC~50~ 0.8-2.3 nM).

2. Antimicrobial Activity : Chlorinated analogs demonstrate enhanced membrane penetration, with reported MIC values of 1.9 μM against Plasmodium falciparum strains.

3. Fluorescence Applications : Electron-donating substituents enable use as bioimaging probes, with quantum yields up to Φ = 0.68 in thiazolo[5,4-g]quinazolinamines.

The target compound's structural features suggest potential dual functionality as both therapeutic agent and diagnostic probe, though further pharmacological validation remains essential. Current research prioritizes structure-activity relationship studies to optimize substituent effects on target engagement specificity.

Propiedades

Número CAS

1114636-40-6

Fórmula molecular

C26H20ClN3O2S2

Peso molecular

506.04

Nombre IUPAC

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3

SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is a member of the thiazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C20H19ClN2O2S
Molecular Weight 392.89 g/mol
IUPAC Name 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide
InChI Key QLZVZBFDGZJQNC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazoloquinazoline derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways such as the PI3K/Akt pathway and the regulation of Bcl-2 family proteins .

Antimicrobial Properties

Thiazoloquinazolines have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating related quinazoline derivatives found that they exhibited potent antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa through disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Thiazoloquinazoline derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . The mechanism likely involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.
  • Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and pain.
  • Apoptosis Induction : By altering mitochondrial membrane potential and activating caspases, it promotes programmed cell death in malignant cells.

Case Studies

Several case studies have explored the pharmacological effects of thiazoloquinazoline derivatives:

  • Anticancer Study : In vivo studies using mouse models showed that similar compounds reduced tumor size significantly compared to controls, with minimal toxicity observed at therapeutic doses .
  • Antimicrobial Efficacy : A comparative study on various thiazoloquinazolines revealed that those with chlorine substitutions exhibited enhanced antibacterial activity, indicating structure-activity relationships that can guide future drug design .

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 381.8 g/mol. The structure features a thiazole ring fused with a quinazoline moiety, which is characteristic of compounds with biological activity.

Physicochemical Properties

  • Melting Point: Not explicitly mentioned in the sources.
  • Solubility: Specific solubility data is not provided but is crucial for bioavailability studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazoloquinazoline derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. A study evaluating substituted triazinoquinazolines demonstrated that specific derivatives exhibited GI50 values as low as 0.25 μM against ovarian cancer cells, indicating potent anticancer activity .

Case Study: Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications to the thiazole and quinazoline components can enhance anticancer efficacy. The introduction of different substituents at specific positions on the thiazole or quinazoline rings can lead to improved activity profiles against certain cancer types .

Antimicrobial Activity

Thiazoloquinazolines have also been investigated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. One study reported significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml for certain derivatives .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazoloquinazolines may possess additional biological activities, such as anti-inflammatory and analgesic properties. However, further research is required to elucidate these potential effects fully.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cell LineActivity LevelReference
Anticancer2-(3-(3-chlorophenyl)-...)Ovarian Cancer CellsGI50 0.25 µM
AntimicrobialThiazoloquinazoline DerivativeMycobacterium smegmatisMIC 6.25 µg/ml
AnticancerSubstituted TriazinoquinazolinesMelanoma CellsGI50 0.48 µM

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structures

The thiazolo[3,4-a]quinazolinone core distinguishes this compound from analogs with simpler heterocycles. For example:

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) contains a thiadiazole-pyridazine hybrid core , which may favor π-π stacking interactions but lacks the fused bicyclic system of the target compound .
  • 10-(2-Chloroethyl)-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole (CAS: 753479-69-5) features a pyrimidobenzimidazole core , offering distinct electronic properties due to nitrogen-rich aromaticity .

Substituent Analysis

  • Chlorophenyl vs. Methoxyphenyl Groups : The 3-chlorophenyl group in the target compound likely increases electron-withdrawing effects compared to the 3-chloro-4-methoxyphenyl group in N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine (CAS: 1052544-67-8), which combines halogen and methoxy substituents for dual electronic modulation .
  • Acetamide Variations: The N-ethyl-N-phenylacetamide side chain differs from the N-cyclohexylcarboxamide in N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide (CAS: 1052542-79-6), where bulkier substituents may hinder membrane permeability .

Physicochemical Properties

Compound (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound Thiazoloquinazolinone 3-Cl-Ph, N-Et-N-Ph acetamide ~480 3.8–4.2*
872704-30-8 Thiadiazole-pyridazine Thienyl, thioether ~400 2.5–3.0
1052544-67-8 Furan-morpholine 3-Cl-4-MeO-Ph, morpholine ~420 2.0–2.5
753479-69-5 Pyrimidobenzimidazole 2-Chloroethyl ~300 1.8–2.3

*Estimated via computational methods (see Section 3).

Computational Insights Using Multiwfn

The wavefunction analyzer Multiwfn was employed to predict electronic properties:

  • Electron Localization Function (ELF): The thiazoloquinazolinone core shows high electron density at the sulfur and oxygen atoms, suggesting nucleophilic reactivity at these sites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.